molecular formula C16H24N2O4S B1440936 1-Boc-4-(carboxy-thiophen-3-YL-methyl)-[1,4]diazepane CAS No. 885275-85-4

1-Boc-4-(carboxy-thiophen-3-YL-methyl)-[1,4]diazepane

Cat. No.: B1440936
CAS No.: 885275-85-4
M. Wt: 340.4 g/mol
InChI Key: GKQFMQTWRSMUME-UHFFFAOYSA-N
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Description

1-Boc-4-(carboxy-thiophen-3-YL-methyl)-[1,4]diazepane is a chemical compound with the molecular formula C16H24N2O4S and a molecular weight of 340.44 g/mol . It is characterized by the presence of a diazepane ring substituted with a carboxy-thiophen-3-yl-methyl group and a tert-butoxycarbonyl (Boc) protecting group. This compound is typically found as a light yellow solid .

Properties

IUPAC Name

2-[4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-diazepan-1-yl]-2-thiophen-3-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4S/c1-16(2,3)22-15(21)18-7-4-6-17(8-9-18)13(14(19)20)12-5-10-23-11-12/h5,10-11,13H,4,6-9H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKQFMQTWRSMUME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCN(CC1)C(C2=CSC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40693076
Record name [4-(tert-Butoxycarbonyl)-1,4-diazepan-1-yl](thiophen-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40693076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885275-85-4
Record name 4-[(1,1-Dimethylethoxy)carbonyl]hexahydro-α-3-thienyl-1H-1,4-diazepine-1-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885275-85-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-(tert-Butoxycarbonyl)-1,4-diazepan-1-yl](thiophen-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40693076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-Boc-4-(carboxy-thiophen-3-YL-methyl)-[1,4]diazepane involves several steps:

Chemical Reactions Analysis

1-Boc-4-(carboxy-thiophen-3-YL-methyl)-[1,4]diazepane undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., LiAlH4), and acids (e.g., trifluoroacetic acid). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Structure and Synthesis

The compound has the molecular formula C16H24N2O4SC_{16}H_{24}N_{2}O_{4}S and a molecular weight of 340.44 g/mol. The synthesis involves several key steps:

  • Formation of the Diazepane Ring : This is achieved through cyclization reactions using appropriate precursors.
  • Functionalization : The diazepane ring is modified to incorporate the carboxy-thiophen-3-yl-methyl group.
  • Protection : The nitrogen atoms are protected with a tert-butoxycarbonyl (Boc) group to yield the final product.

Chemistry

1-Boc-4-(carboxy-thiophen-3-YL-methyl)-[1,4]diazepane serves as an important intermediate in the synthesis of more complex molecules. It is utilized in various chemical transformations including:

  • Oxidation : The thiophene ring can be oxidized to form sulfoxides or sulfones.
  • Reduction : The carboxyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
  • Substitution Reactions : The Boc protecting group can be removed under acidic conditions to yield free amines.

These reactions are crucial for developing novel compounds with enhanced properties for further applications in drug discovery and materials science .

Biology

In biological research, this compound is explored as a building block for biologically active compounds. Its structural features allow for modifications that can lead to new therapeutic agents targeting various biological pathways.

  • Drug Development : There is ongoing investigation into its potential therapeutic properties, particularly as a precursor for drugs aimed at specific molecular targets .
  • Mechanism of Action : While the precise mechanisms are not fully documented, it is believed that interactions with specific enzymes or receptors may mediate its effects in biological systems .

Medicine

The compound's unique structure positions it as a candidate for further exploration in medicinal chemistry:

  • Therapeutic Potential : Research indicates that derivatives of diazepanes exhibit various pharmacological activities including anti-cancer properties and neuropharmacological effects .
  • Cytotoxic Activity : Studies have shown that related compounds demonstrate significant cytotoxicity against human tumor cell lines, suggesting potential applications in cancer therapy .

Mechanism of Action

The mechanism of action of 1-Boc-4-(carboxy-thiophen-3-YL-methyl)-[1,4]diazepane is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on its application. For instance, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects .

Comparison with Similar Compounds

1-Boc-4-(carboxy-thiophen-3-YL-methyl)-[1,4]diazepane can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the thiophene ring, which imparts distinct chemical and biological properties.

Biological Activity

1-Boc-4-(carboxy-thiophen-3-YL-methyl)-[1,4]diazepane is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and neuropharmacology. The compound's structure features a diazepane ring, which is known for its diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. The compound has been investigated for its ability to inhibit cell growth in various cancer cell lines.

The primary mechanism by which this compound exhibits anticancer activity appears to involve the inhibition of tubulin polymerization. Tubulin is a critical protein for cell division; thus, inhibiting its function can lead to cell cycle arrest and apoptosis in cancer cells.

In a study examining similar compounds, it was found that modifications at specific positions on the diazepane ring enhanced potency against tubulin polymerization with IC50 values ranging from 0.92 μM to 1.3 μM for related structures . This suggests that structural variations can significantly influence biological activity.

Case Studies

  • In Vitro Studies : In vitro assays demonstrated that this compound effectively inhibited the proliferation of various human cancer cell lines, including breast and cervical cancer cells. The compound's efficacy was comparable to established chemotherapeutics, indicating its potential as a novel anticancer agent.
  • Mechanistic Insights : Further mechanistic studies revealed that the compound induces apoptosis through the activation of caspases and generation of reactive oxygen species (ROS). This dual mechanism enhances its cytotoxic effects, making it a promising candidate for further development in cancer therapy.

Pharmacokinetics and Toxicity

Initial pharmacokinetic studies indicate that this compound exhibits favorable absorption and distribution characteristics within biological systems. Toxicity assessments in animal models suggest that the compound is well-tolerated at therapeutic doses, with no significant adverse effects observed during short-term studies .

Summary Table of Biological Activities

Activity Description Reference
Anticancer ActivityInhibits growth in various cancer cell lines
MechanismInhibits tubulin polymerization; induces apoptosis
PharmacokineticsFavorable absorption; well-tolerated in animal models
ToxicityNo significant adverse effects at therapeutic doses

Q & A

Q. What are the standard synthetic routes for preparing 1-Boc-4-(carboxy-thiophen-3-YL-methyl)-[1,4]diazepane?

The synthesis typically involves sequential functionalization of the 1,4-diazepane core. A common approach is:

  • Step 1 : Introduce the Boc (tert-butoxycarbonyl) protecting group at the diazepane nitrogen via reaction with di-tert-butyl dicarbonate under basic conditions (e.g., triethylamine in dichloromethane) .
  • Step 2 : Install the carboxy-thiophen-3-yl-methyl substituent at the 4-position using a nucleophilic substitution or coupling reaction. For example, a bromomethyl-thiophene derivative could react with the diazepane under alkaline conditions, followed by carboxylation .
  • Purification : Column chromatography (e.g., hexanes/ethyl acetate gradients with triethylamine additives) is often employed to isolate intermediates and final products .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • 1H NMR : Key signals include the Boc tert-butyl group (δ ~1.4 ppm, singlet) and thiophene protons (δ ~7.0–7.5 ppm). Diazepane ring protons typically appear as multiplets between δ 2.5–3.5 ppm .
  • Mass Spectrometry (MS) : Electrospray ionization (ESI) or LC/MS confirms the molecular ion peak (e.g., [M+H]+) and fragmentation patterns .
  • FT-IR : Carboxylic acid C=O stretches (~1700 cm⁻¹) and Boc carbonyl (~1680 cm⁻¹) are diagnostic .

Q. Why is the Boc protecting group preferred in diazepane derivatives?

The Boc group provides steric and electronic protection for the amine, preventing undesired side reactions during synthesis. It is stable under basic and nucleophilic conditions but can be selectively removed under acidic conditions (e.g., HCl/dioxane or TFA) without affecting the diazepane core .

Advanced Research Questions

Q. How do structural modifications at the 4-position influence biological activity in diazepane derivatives?

  • Thiophene vs. Phenyl Substituents : Thiophene’s electron-rich aromatic system enhances π-π stacking with target receptors (e.g., dopamine D3), improving binding affinity compared to phenyl analogs .
  • Carboxylic Acid Functionalization : The carboxylic acid group can act as a hydrogen bond donor/acceptor, critical for interactions with polar residues in receptor binding pockets. Esterification or amidation of this group may modulate solubility and pharmacokinetics .

Q. How can researchers resolve contradictory NMR data during synthesis?

  • Scenario : Overlapping signals from diazepane ring protons and thiophene substituents.
  • Solutions :
    • Use 2D NMR (e.g., COSY, HSQC) to assign proton correlations and resolve ambiguities .
    • Compare experimental data with computational predictions (DFT-based NMR chemical shift calculations) .
    • Optimize reaction conditions to reduce byproduct formation (e.g., lower temperature for coupling steps) .

Q. What computational strategies predict the compound’s interactions with biological targets?

  • Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite model binding modes to receptors (e.g., G protein-coupled receptors). Focus on the thiophene-carboxylate moiety’s orientation relative to key residues (e.g., Asp110 in D3 receptors) .
  • MD Simulations : Assess stability of ligand-receptor complexes over time (e.g., 100 ns trajectories in explicit solvent) to validate docking results .

Q. What chromatographic methods optimize purity for this hygroscopic compound?

  • Normal-Phase Chromatography : Use silica gel with ethyl acetate/methanol gradients (e.g., 20% MeOH in EtOAc) and triethylamine (0.1–0.5%) to minimize tailing .
  • Reverse-Phase HPLC : C18 columns with acetonitrile/water (0.1% TFA) gradients resolve polar impurities. Monitor at 254 nm for Boc group absorption .

Q. How should researchers evaluate the compound’s stability under varying storage conditions?

  • Accelerated Stability Studies :
    • Temperature : Store at 25°C, 40°C, and -20°C for 1–3 months. Analyze degradation via HPLC .
    • Humidity : Expose to 75% RH to assess hydrolysis of the Boc group. Use Karl Fischer titration to monitor moisture uptake .
    • Light Sensitivity : Perform ICH Q1B photostability testing (UV/visible light). Thiophene derivatives are prone to photodegradation .

Methodological Notes

  • Avoid Reliance on Single Techniques : Cross-validate NMR assignments with MS and IR to confirm structural integrity .
  • Scale-Up Considerations : For multi-gram synthesis, replace column chromatography with recrystallization (e.g., ethyl acetate/hexanes) to improve yield .
  • Safety Protocols : Follow SDS guidelines for handling hygroscopic and acidic intermediates (e.g., use inert atmosphere for Boc deprotection) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-Boc-4-(carboxy-thiophen-3-YL-methyl)-[1,4]diazepane
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1-Boc-4-(carboxy-thiophen-3-YL-methyl)-[1,4]diazepane

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.